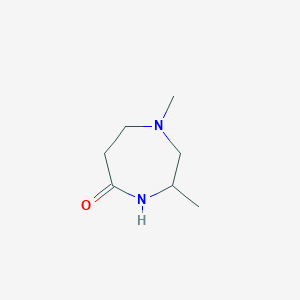

1,3-Dimethyl-1,4-diazepan-5-one

Description

Significance of Seven-Membered Nitrogen Heterocycles in Synthetic Chemistry

Seven-membered nitrogen heterocycles are a prominent class of compounds in synthetic chemistry due to their presence in a wide array of biologically active natural products and synthetic molecules. numberanalytics.comrsc.orgnih.gov Their unique three-dimensional conformations, which are more flexible than their five- and six-membered counterparts, allow them to interact with biological targets in distinct ways. britannica.com This structural feature makes them attractive scaffolds in medicinal chemistry for the design of novel therapeutic agents. nih.govnih.gov The synthesis of these ring systems, however, can be challenging, often requiring multi-step sequences and the development of novel synthetic methodologies. numberanalytics.comresearchgate.net

Nitrogen-containing heterocycles are abundant in nature and are integral to the structure of many essential biomolecules, including vitamins and antibiotics. rsc.orgnih.gov Their prevalence in pharmaceuticals is notable, with a significant percentage of FDA-approved drugs containing a nitrogen-based heterocyclic core. rsc.orgnih.gov This is often attributed to their ability to form hydrogen bonds, a key interaction in biological systems. rsc.orgnih.gov

Overview of Diazepanone Ring Systems as Core Moieties

Diazepanone ring systems, a subclass of seven-membered nitrogen heterocycles, are characterized by a seven-membered ring containing two nitrogen atoms and a carbonyl group. The positioning of these heteroatoms and the functional group can vary, leading to different isomers with distinct chemical properties. The 1,4-diazepan-5-one (B1224613) core, in particular, has been a focus of synthetic efforts due to its appearance in the core structure of complex natural products like the caprazamycin (B1248949) and liposidomycin antibiotics. researchgate.netmdpi.com The stereocontrolled synthesis of this diazepanone core is a significant chemical challenge. researchgate.net

Various synthetic strategies have been developed to construct the diazepanone ring system, including intramolecular reductive amination and Mitsunobu-type reactions. researchgate.net These methods often involve the cyclization of a linear precursor. acs.org The diazepanone backbone is also reminiscent of benzodiazepines, a well-known class of psychoactive drugs, suggesting the potential for developing new central nervous system active compounds. ontosight.ai

Research Trajectories in Diazepanone Derivatives, Including 1,3-Dimethyl-1,4-Diazepan-5-one

Current research on diazepanone derivatives is focused on the development of new synthetic methods and the exploration of their potential applications. For instance, one-pot strategies using heterogeneous catalysts are being investigated for the efficient synthesis of 1,4-diazepine scaffolds. growingscience.com Furthermore, the synthesis of trisubstituted 1,4-diazepin-3-one based dipeptidomimetics highlights the use of these scaffolds in creating novel molecular structures with potential biological relevance. acs.org

The specific compound, this compound, is a derivative of the core 1,4-diazepan-5-one structure. While detailed research findings on this specific molecule are not extensively documented in publicly available literature, its chemical properties can be inferred from available data.

| Property | Value | Source |

|---|---|---|

| CAS Number | 859743-61-6 | sigmaaldrich.com |

| Molecular Weight | 142.2 g/mol | sigmaaldrich.com |

| Molecular Formula | C7H14N2O | bldpharm.com |

| Melting Point | 133-134 °C | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

Research into related dimethyl-diazepanone structures, such as 2,7-bis(4-chlorophenyl)-1,3-dimethyl-1,4-diazepan-5-one, provides insights into the conformational properties of these rings, which often adopt a chair conformation. researchgate.netiucr.orgnih.gov Studies on such derivatives often involve detailed structural analysis using techniques like X-ray crystallography and computational methods to understand their three-dimensional structure and intermolecular interactions. researchgate.netiucr.orgnih.goviucr.orgresearchgate.net The synthesis of these more complex derivatives often starts from a parent piperidin-4-one compound. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-1,4-diazepan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6-5-9(2)4-3-7(10)8-6/h6H,3-5H2,1-2H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSHPMIXMXSGQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dimethyl 1,4 Diazepan 5 One and Its Key Derivatives

Precursor-Based Synthesis Strategies

The construction of the 1,3-Dimethyl-1,4-diazepan-5-one core often relies on the use of carefully selected acyclic or heterocyclic precursors that undergo cyclization or modification to yield the desired seven-membered ring.

Synthesis from Piperidin-4-one Derivatives

One of the prominent pathways to diazepanones involves the utilization of piperidin-4-one derivatives as foundational synthons. These six-membered heterocyclic ketones provide a rigid framework that can be expanded or modified to form the target diazepane structure.

The double Mannich condensation reaction is a powerful tool for the construction of nitrogen-containing heterocyclic systems. This reaction typically involves the condensation of a primary or secondary amine with formaldehyde (B43269) and a compound containing at least two active hydrogen atoms. In the context of synthesizing diazepanones, this approach can be envisioned to construct the core structure by forming two new carbon-carbon bonds and incorporating the necessary nitrogen atoms.

The reactivity of substituted piperidones, such as 1,3-dimethyl-2,6-diphenyl-4-piperidone, serves as a critical aspect in the synthesis of more complex heterocyclic systems. The presence of the ketone functionality at the 4-position allows for a range of chemical transformations. For instance, this ketone can undergo reactions such as oximation followed by a Beckmann rearrangement to introduce a nitrogen atom into the ring, thereby expanding the six-membered piperidone to a seven-membered diazepanone. The stereochemistry of the substituents on the piperidone ring often plays a crucial role in directing the outcome of these reactions.

Cyclization of Appropriate Precursors for the 1,4-Diazepane Ring Formation

The direct cyclization of acyclic precursors containing the requisite carbon and nitrogen atoms is a fundamental strategy for the synthesis of the 1,4-diazepane ring. A common approach involves the use of a diamine and a dicarboxylic acid derivative. For the synthesis of this compound, a suitable precursor would be a diamine bearing methyl groups at the appropriate positions, which is then reacted with a three-carbon dicarbonyl compound or its equivalent under conditions that favor intramolecular cyclization to form the lactam.

Synthesis via 1,1-Dimethyl-1,3-propylenediamine Derivatization

The derivatization of appropriately substituted diamines, such as those derived from 1,1-dimethyl-1,3-propylenediamine, presents another viable synthetic route. In this approach, the diamine can be reacted with an α,β-unsaturated ester, such as methyl acrylate, in a Michael addition reaction. The resulting adduct can then undergo an intramolecular cyclization to form the seven-membered lactam ring of the 1,4-diazepan-5-one (B1224613) system. The specific substitution pattern on the diamine precursor directly translates to the substitution on the final diazepanone product.

Ring Expansion Strategies for Seven-Membered Lactam Systems

Oxidative Rearrangements in Seven-Membered Ring Formation

Oxidative rearrangements are a powerful class of reactions for constructing complex molecular architectures, including seven-membered rings. researchgate.net These transformations often utilize the high electrophilicity of certain reagents to activate substrates and induce skeletal reorganization. nih.gov In the context of forming diazepanone-like structures, these methods can facilitate ring expansion or cyclization pathways that are otherwise difficult to achieve. mdpi.com The strategy often involves the generation of a cationic intermediate that undergoes a 1,2-migration, leading to the formation of a larger ring system. nih.gov The use of radical strategies, initiated by oxidants, also presents a potent tool for synthesizing seven-membered rings, overcoming challenges like poor selectivity associated with other methods. rsc.org

Hypervalent Iodine-Mediated Rearrangements

Hypervalent iodine reagents have become prominent in organic synthesis due to their low toxicity, accessibility, and powerful oxidizing capabilities. nih.govrsc.org They are particularly effective in mediating oxidative rearrangement processes. rsc.org Reagents such as Phenyliodine(III) diacetate (PIDA) can activate alkenes or other functional groups toward intramolecular attack, facilitating the formation of cyclic structures. beilstein-journals.org

These reagents can be used to promote various transformations, including:

Oxidative Ring Expansions: Hypervalent iodine(III) compounds can activate carbon-carbon double bonds, leading to the formation of cationic intermediates that rearrange to form expanded rings. nih.govmdpi.com

Beckmann-Type Rearrangements: PIDA has been used to mediate Beckmann-type rearrangements of o-hydroxy and o-aminoaryl N-H ketimines to synthesize benzoxazoles and benzimidazoles, showcasing its utility in forming heterocyclic systems via rearrangement. mdpi.com

Hofmann Rearrangements: PIDA can also facilitate Hofmann rearrangements, where an amide is converted into an isocyanate intermediate, which can then be trapped to form various nitrogen-containing compounds. mdpi.com

The general mechanism often involves the coordination of the hypervalent iodine reagent to the substrate, which increases its electrophilicity and makes it susceptible to nucleophilic attack and subsequent rearrangement. beilstein-journals.org This approach offers a metal-free alternative for complex molecular transformations. rsc.org

Beckmann and Schmidt Rearrangement Analogues in Lactam Synthesis

The Beckmann and Schmidt rearrangements are cornerstone reactions in organic chemistry for the synthesis of amides and lactams from ketones. nih.govpharmaguideline.commonash.edu The Beckmann rearrangement involves the acid-catalyzed conversion of a ketoxime to a lactam, a process used in the large-scale industrial production of Nylon-6. nih.govpharmaguideline.com

The general process for a Beckmann rearrangement is:

A ketone is converted to an oxime by reacting with hydroxylamine. pharmaguideline.com

The oxime is treated with an acid, which protonates the hydroxyl group, turning it into a good leaving group. pharmaguideline.comorganic-chemistry.org

The alkyl group positioned anti-periplanar (trans) to the leaving group migrates to the nitrogen atom, with simultaneous expulsion of water. organic-chemistry.org

The resulting nitrilium ion is attacked by water, which, after tautomerization, yields the final amide or lactam. pharmaguideline.com

This methodology has been directly applied to the synthesis of diazepan-5-one lactams. Specifically, a 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one was synthesized from its corresponding piperidin-4-one precursor via a Beckmann rearrangement. nih.gov Various reagents can catalyze this transformation, including mesitylenesulfonyl chloride, which allows the rearrangement to proceed efficiently under mild conditions. researchgate.net

The Schmidt reaction offers an alternative route, where a ketone reacts with hydrazoic acid (HN₃) in the presence of a strong acid to yield a lactam. nih.gov Both reactions are invaluable for ring expansion, converting cyclic ketones into the corresponding larger ring lactams, a key step in forming the diazepanone core. monash.eduresearchgate.net

| Precursor Type | Rearrangement | Key Reagents | Product | Reference(s) |

| Cyclic Ketoxime | Beckmann | Acid (e.g., H₂SO₄, PPA), TsCl | Cyclic Lactam | nih.gov, pharmaguideline.com |

| Cyclic Ketone | Schmidt | Hydrazoic Acid (HN₃), Strong Acid | Cyclic Lactam | nih.gov |

| Piperidin-4-one Oxime | Beckmann | Mesitylenesulfonyl Chloride, LiOH | Diazepan-5-one | researchgate.net |

| Piperidin-4-one | Beckmann | Not specified in abstract | Diazepan-5-one | nih.gov |

Photocatalytic Ring-Expansion Approaches

Visible-light photocatalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling a wide range of transformations under mild conditions. frontiersin.org This approach is particularly useful for generating highly reactive radical intermediates that can participate in complex reaction cascades. beilstein-journals.org In the context of forming seven-membered rings, photocatalysis can be employed to initiate ring-expansion reactions.

For instance, the synergistic use of photoredox catalysis and hypervalent iodine reagents has been used for decarboxylative acylation/ring expansion reactions of vinylcyclobutanols with α-keto acids to create 1,4-dicarbonyl compounds. frontiersin.org Another strategy involves the photocatalytic [2+2] cycloaddition of indoles and olefins, which can be followed by a ring expansion to access complex heterocyclic scaffolds. princeton.edu Radical-based strategies, often initiated by photoredox catalysis, are increasingly used for the synthesis of challenging seven- and eight-membered rings. rsc.org These methods leverage the energy of visible light to activate substrates, often via single-electron transfer (SET) events, providing access to reaction pathways that are difficult to achieve with traditional thermal methods. frontiersin.org

Successive Ring Expansion (SuRE) Methodologies

The Successive Ring Expansion (SuRE) method is an innovative strategy designed to improve the efficiency of synthesizing medium and large-sized rings by avoiding traditional end-to-end cyclization. weebly.com This approach is based on the sequential insertion of linear fragments into an existing cyclic system, allowing the ring to be "grown" iteratively. weebly.comresearchgate.net

The core concept of the SuRE methodology involves:

Coupling a cyclic compound to a linear fragment. weebly.com

Inducing a rearrangement that incorporates the linear fragment into the ring, thereby expanding it. weebly.com

Designing the process so that the functionality in the starting cyclic unit is replicated in the ring-expanded product, allowing the sequence to be repeated. weebly.com

This iterative process can theoretically be repeated indefinitely, providing access to macrocycles of various sizes and compositions. weebly.com The SuRE method has been successfully used to generate macrocyclic lactams and lactones from smaller cyclic β-keto esters and lactams. weebly.comd-nb.inforsc.org This technique circumvents the challenges of high-dilution conditions typically required for macrocyclization and provides a practical, high-yielding route to complex cyclic structures, including those with a seven-membered framework. d-nb.inforesearchgate.net

One-Pot Synthetic Routes to 1,4-Diazepanone Scaffolds

One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single procedure without isolating intermediates. This approach saves time, resources, and reduces waste, making it an attractive strategy for constructing complex molecules like 1,4-diazepanones.

Indole (B1671886)/Pyrrole-Fused 1,4-Diazepanone Syntheses

A modular and stereoselective one-pot method has been developed for synthesizing indole- and pyrrole-fused 1,4-diazepanone scaffolds. acs.orgacs.orgnih.gov These fused heterocyclic systems are of significant interest due to their potential biological activities. acs.orgunimi.it The synthesis is practical, utilizes readily available starting materials, and can be performed on a gram scale with good yields and stereoselectivity. acs.orgthieme-connect.com

The reaction proceeds through a sequential two-step process in a single pot:

Amide Coupling: The reaction begins with an amide coupling between a 1H-indole-2-carboxylic acid or 1H-pyrrole-2-carboxylic acid and a Morita–Baylis–Hillman-derived allylamine (B125299). acs.orgnih.gov

Intramolecular aza-Michael Addition: This is followed by a 7-exo-trig intramolecular aza-Michael addition, where the nitrogen atom of the newly formed amide attacks the activated alkene, closing the seven-membered diazepanone ring. thieme-connect.com

This method is tolerant of a variety of substituents on both the indole/pyrrole ring and the allylamine component, allowing for the creation of a diverse library of highly substituted fused diazepanones. thieme-connect.com Another approach involves a visible-light photoredox-catalyzed cascade reaction of N-indolyl phenylacrylamides with aroyl chlorides, which proceeds via radical addition and subsequent intramolecular cyclization at the indole C2-position to yield indole-fused 1,4-diazepinones. unimi.it

| Fused System | Reaction Type | Key Starting Materials | Key Features | Reference(s) |

| Indole/Pyrrole-Fused Diazepanone | Amide Coupling / aza-Michael Addition | 1H-indole/pyrrole-2-carboxylic acids, Morita-Baylis-Hillman allylamines | One-pot, stereoselective, gram-scale | thieme-connect.com, acs.org, nih.gov |

| Indole-Fused Diazepinone | Photocatalytic Radical Cascade | N-indolyl phenylacrylamides, Aroyl chlorides | Visible-light catalyzed, forms two diastereomers | unimi.it |

Catalyst-Mediated One-Pot Reactions (e.g., NaHSO₄.Al₂O₃)

One-pot syntheses provide an efficient and environmentally conscious route to diazepanone scaffolds by minimizing waste and reducing reaction times. While specific literature detailing the use of NaHSO₄·Al₂O₃ for the synthesis of this compound is not prevalent in the reviewed sources, the principle of using solid acid catalysts is well-established for related heterocyclic syntheses. These catalysts facilitate cyclocondensation reactions under mild conditions. For instance, other green catalysts like heteropolyacids (HPAs) have been shown to be highly effective, reducing reaction times for 1,4-diazepane derivatives to as little as 30 minutes with yields often exceeding 85%. smolecule.com Such methods are valued for their operational simplicity and the reusability of the catalyst, aligning with the principles of green chemistry. smolecule.com

Enantioselective Synthesis of Diazepanone Scaffolds

The creation of stereochemically complex diazepanes is a significant challenge due to the inherent flexibility of the seven-membered ring. smolecule.com Nevertheless, achieving enantiocontrol is crucial as the three-dimensional structure of these molecules is key to their biological activity.

Approaches to Polyfunctionalised Enantiopure Diazepanones

The synthesis of polyfunctionalised, enantiomerically pure diazepanones is essential for developing complex molecules, such as analogs of the MraY natural inhibitors liposidomycins and caprazamycins. nih.govresearchgate.net A prominent strategy involves a scaffold-based approach starting from readily available chiral precursors.

One successful method begins with the diastereoselective synthesis of α-amino-β-hydroxyesters, which serve as precursors to the ribosyl-diazepanone core. kyoto-u.ac.jp These precursors are then elaborated through a series of reactions to construct the diazepanone ring. Key strategies for ring construction include:

Mitsunobu Reaction: Intramolecular cyclization via a Mitsunobu reaction can effectively form the 1,4-diazepanone core. kyoto-u.ac.jp

Reductive Amination: An alternative route involves a reductive amination protocol to build the diazepanone system. researchgate.net

These approaches allow for the efficient synthesis of enantiopure diazepanone scaffolds that are heavily functionalized, ready for further modification. kyoto-u.ac.jpgriffith.edu.au For example, a scalable synthesis of a syn-β-hydroxy amino acid has been achieved using a thiourea-catalyzed diastereoselective aldol (B89426) reaction, which then leads to the construction of the diazepanone core. researchgate.net

Functionalization and Derivatization Strategies for this compound Analogues

Once the core diazepanone scaffold is synthesized, further derivatization allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships.

Reductive Amination, Esterification, and Glycosylation on Enantiopure Diazepanones

A powerful strategy for elaborating the enantiopure diazepanone scaffold involves a sequence of reductive amination, esterification, and glycosylation reactions. nih.govresearchgate.net This approach has been successfully employed to synthesize a library of liposidomycin analogs, which are inhibitors of the bacterial enzyme MraY. nih.gov

The process involves:

Reductive Amination: This step introduces key structural fragments, often containing amine functionalities, onto the diazepanone core. nih.govresearchgate.net

Esterification: Fatty acid side chains or other carboxylic acid-containing moieties can be attached via esterification. nih.gov

Glycosylation: The introduction of sugar units, such as an aminoribose, is achieved through glycosylation, a critical step for creating nucleoside antibiotic analogs. nih.govresearchgate.net

This modular strategy allows for the systematic variation of different parts of the molecule—such as a palmitoyl (B13399708) chain, an aminoribose unit, and an alkyluracil moiety—to evaluate their impact on biological activity. nih.gov

Synthesis of Quaternary Ammonium (B1175870) Derivatives

Quaternary ammonium derivatives of diazepanones represent an important class of compounds. The synthesis of a closely related analog, 1,1-dimethyl-3-oxo-1,4-diazepan-1-ium chloride, has been achieved through the quaternization of 1,1-dimethyl-1,3-propylenediamine with ethyl chloroacetate. nih.govnih.gov This reaction results in a cyclic product where one of the nitrogen atoms becomes a quaternary ammonium center. nih.gov The structure of this compound has been confirmed using FTIR, Raman, and NMR spectroscopy, supported by DFT calculations. nih.govnih.gov

Table 1: Synthesis of a Diazepanone Quaternary Ammonium Salt

| Reactants | Product | Reference |

|---|

Formation of N-Nitroso and N-Formyl Diazepan-5-ones

The nitrogen atoms of the diazepanone ring can be readily functionalized to form N-nitroso and N-formyl derivatives.

N-Nitroso Derivatives: N-nitrosation of diazepan-5-ones is typically achieved by reacting the parent compound with sodium nitrite (B80452) (NaNO₂) in an acidic medium, such as a mixture of water, ethanol, and hydrochloric acid, at low temperatures (0–10°C). nih.gov This reaction introduces a nitroso group (-N=O) onto one of the ring's nitrogen atoms. acs.orgresearchgate.net The resulting N-nitroso compounds often exist as a mixture of rotational isomers (syn and anti rotamers) due to the restricted rotation around the N-N bond, which can be identified by NMR spectroscopy. researchgate.net

Table 2: Example Synthesis of an N-Nitroso-diazepan-5-one

| Starting Material | Reagents | Product | Yield | Reference |

|---|

N-Formyl Derivatives: N-formylation introduces a formyl group (-CHO) onto a nitrogen atom of the diazepanone ring. The synthesis, spectral characterization, and conformational analysis of various N-formyl-2,7-diaryl-1,4-diazepan-5-ones have been reported. mindat.orgresearchgate.netgrafiati.com Similar to their N-nitroso counterparts, N-formyl diazepanones can also exhibit rotational isomerism, and their conformational preferences have been studied using techniques like NMR spectroscopy and single-crystal X-ray diffraction. researchgate.netgrafiati.com

Synthesis of Trisubstituted 1,4-Diazepin-3-one as Dipeptidomimetic Scaffolds

Trisubstituted 1,4-diazepin-3-ones are recognized as significant dipeptidomimetic scaffolds, offering a conformationally constrained seven-membered ring system that can mimic the topology of peptide turns. acs.orgnih.govnih.gov These structures are of considerable interest in medicinal chemistry for the development of novel therapeutic agents. nih.govscispace.com The synthesis of these complex heterocyclic systems has been approached through various strategic routes, allowing for the introduction of diverse substituents and chiral centers. acs.orgnih.gov

Two primary routes have been detailed for the synthesis of a trisubstituted 1,2,5-hexahydro-3-oxo-1H-1,4-diazepine ring, referred to as the DAP ring. These methods provide access to a versatile synthon that can be further elaborated. acs.orgnih.gov

One synthetic pathway commences with the reductive alkylation of an amino acid ester, such as tert-butyl alaninate (B8444949) or phenylalaninate, with N-Boc-α-amino-γ-oxo-N,N-dimethylbutyramide. acs.orgacs.org This step forms a linear precursor containing a newly generated secondary amine. Subsequent acetylation of this secondary amine, followed by the acidolytic removal of the amino and carboxyl protecting groups, sets the stage for cyclization. The final ring closure to form the blocked model DAP is achieved through a diphenylphosphorazidate-mediated reaction. acs.orgnih.gov

A second, distinct synthetic route to the DAP synthon begins with 1-tert-butyl hydrogen N-(benzyloxycarbonyl)aspartate. acs.orgnih.gov The β-carboxyl group of the aspartate derivative is converted to an aldehyde. This aldehyde then undergoes reductive alkylation with benzyl (B1604629) phenylalaninate, creating a secondary amine. The terminal protecting groups are subsequently removed via hydrogenolysis. The resulting linear precursor is then cyclized to form the seven-membered lactam using 1-hydroxy-7-azabenzotriazolyl-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) as the mediating agent. This specific route yields a reversibly protected hexahydro-1H-3-oxo-2(S)-benzyl-5(S)-(tert-butyloxycarbonyl)-1,4-diazepine. acs.orgnih.gov

The strategic advantage of these synthetic approaches lies in their flexibility. acs.org They allow for the introduction of various chiralities at positions 2 and 5 of the diazepine (B8756704) ring. Furthermore, the side chains at position 2 can be diversified, and the functional groups (the secondary amine and carboxyl) on the DAP synthon can be further elaborated. acs.orgnih.gov This versatility makes these scaffolds valuable for creating libraries of compounds for biological screening. ulaval.ca

Research Findings on Synthetic Routes

| Route | Starting Materials | Key Steps | Cyclization Reagent | Final Product (Example) |

| 1 | tert-butyl alaninate or phenylalaninate, N-Boc-α-amino-γ-oxo-N,N-dimethylbutyramide | Reductive alkylation, Acetylation, Acidolytic deprotection | Diphenylphosphorazidate | Blocked model DAPs |

| 2 | 1-tert-butyl hydrogen N-(benzyloxycarbonyl)aspartate, benzyl phenylalaninate | Aldehyde formation from β-carboxyl, Reductive alkylation, Hydrogenolytic deprotection | 1-hydroxy-7-azabenzotriazolyl-N,N,N',N'-tetramethyluronium hexafluorophosphate | Hexahydro-1H-3-oxo-2(S)-benzyl-5(S)-(tert-butyloxycarbonyl)-1,4-diazepine |

Structural Elucidation and Advanced Characterization of 1,3 Dimethyl 1,4 Diazepan 5 One and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural determination of novel and known chemical entities. For 1,3-Dimethyl-1,4-diazepan-5-one and its derivatives, a combination of techniques is employed to unambiguously assign its structure and understand its conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Key signals would include those for the carbonyl carbon (C=O), which typically appears at a low field (high ppm value), the two methyl carbons, and the methylene (B1212753) carbons of the ring. The precise chemical shifts are influenced by substituent effects and the ring's conformation. For example, in derivatives of 1,4-diazepan-5-ones, the carbonyl carbon signal is a key indicator of the cyclic structure. mdpi.com The chemical shifts of impurities are also important to identify and separate from the signals of the target compound. sigmaaldrich.com

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound based on general principles and data from related structures.

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N1-CH₃ | ~2.3-2.8 | ~40-50 |

| C3-CH₃ | ~1.0-1.5 (doublet) | ~15-25 |

| C2-H₂ | ~2.5-3.5 (multiplet) | ~45-55 |

| C3-H | ~2.8-3.8 (multiplet) | ~50-60 |

| C6-H₂ | ~2.2-3.0 (multiplet) | ~30-40 |

| C7-H₂ | ~3.0-4.0 (multiplet) | ~50-60 |

| C5=O | - | ~170-180 |

Note: These are estimated values and can vary depending on the solvent and specific experimental conditions.

While 1D NMR provides a foundational understanding, 2D NMR techniques are indispensable for unambiguously assigning signals and determining the stereochemistry of complex molecules like this compound.

Correlation SpectroscopY (COSY) is a homonuclear correlation experiment that reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com In the COSY spectrum of this compound, cross-peaks would connect signals of protons that are on adjacent carbon atoms. For example, the proton on C3 would show a correlation to the protons on the adjacent C2 methylene group. This allows for the tracing of the proton connectivity throughout the diazepane ring, confirming the sequence of atoms. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a heteronuclear correlation experiment that correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. sdsu.eduyoutube.com This is a powerful tool for assigning the ¹³C spectrum based on the already assigned ¹H spectrum. emerypharma.com For each C-H bond in this compound, a cross-peak will appear in the HSQC spectrum, linking the proton signal to the carbon signal. This definitively connects the proton and carbon frameworks of the molecule. For more complex derivatives, other 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC) can provide information about longer-range (2-3 bond) C-H correlations, further aiding in structural elucidation. youtube.com The stereochemical preferences of related diazepan-5-ones have been determined using 1D and 2D NMR techniques. researchgate.net

To further refine the structural assignment, theoretical calculations of NMR parameters can be employed. The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to calculate the NMR shielding constants of a molecule. nih.govacs.org These calculated shielding constants can then be correlated with the experimentally observed chemical shifts. mdpi.com By comparing the experimental NMR data with the GIAO-calculated values for different possible conformations or isomers of this compound, the most likely structure in solution can be determined. nih.govacs.org This method is particularly useful for complex structures where empirical prediction of chemical shifts is challenging. For instance, GIAO/B3LYP/6-31G(d,p) calculations have been used to analyze the ¹³C and ¹H chemical shifts of related diazepanium compounds. mdpi.comresearchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

In the IR spectrum of this compound, the most prominent and diagnostic absorption would be the stretching vibration of the carbonyl group (C=O) of the amide functionality. This typically appears as a strong band in the region of 1650-1690 cm⁻¹. mdpi.com The exact position of this band can provide insights into the ring strain and any hydrogen bonding interactions. Other characteristic absorptions would include C-H stretching vibrations of the methyl and methylene groups (around 2800-3000 cm⁻¹) and C-N stretching vibrations.

Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum, although its intensity can vary. mdpi.com Raman spectroscopy is often particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. The combination of both IR and Raman data allows for a more complete vibrational analysis of the molecule. For related diazepanium chlorides, the FTIR and Raman spectra have been shown to be in excellent agreement with structures optimized by Density Functional Theory (DFT) calculations. mdpi.comresearchgate.net

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O (Amide) | 1650-1690 (strong) | 1650-1690 |

| N-H (if present as tautomer) | 3200-3500 (broad) | 3200-3500 |

| C-H (aliphatic) | 2850-3000 | 2850-3000 |

| C-N | 1000-1250 | 1000-1250 |

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound.

For this compound (C₇H₁₄N₂O), the expected exact mass can be calculated. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), can determine the mass with very high accuracy. This allows for the unambiguous determination of the molecular formula by comparing the measured mass to the calculated mass. For instance, HR-ESIMS has been used to confirm the structures of newly synthesized thiazolidinone derivatives. sci-hub.se

In addition to the molecular ion peak, the mass spectrum will also show fragment ions, which are formed by the breakdown of the molecule in the mass spectrometer. The fragmentation pattern can provide valuable structural information, helping to piece together the different components of the molecule. For example, the loss of a methyl group or the cleavage of the diazepane ring would result in characteristic fragment ions. The identification of related compounds in illicit tablets has been achieved using techniques including mass spectrometry. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. For the derivative, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, this technique has provided precise insights into its molecular conformation and crystal packing.

The crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one has been determined to belong to the monoclinic crystal system . iucr.orgnih.gov The specific space group is P2₁/n , with four molecules (Z = 4) populating the unit cell. iucr.orgnih.gov This space group indicates a center of symmetry, which has implications for the packing of the molecules in the crystal lattice. The seven-membered 1,4-diazepane ring in this derivative adopts a chair conformation. iucr.orgnih.gov

The precise measurement of bond lengths and angles provides a fundamental understanding of the molecular geometry. In 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the sum of the bond angles around the N1 nitrogen atom is 332.2°, indicative of a pyramidal geometry. nih.gov In contrast, the sum of the bond angles at the N4 nitrogen is 356.2°, suggesting a more planar configuration. nih.gov

Dihedral angles are crucial for defining the three-dimensional shape of the molecule. The two 4-chlorophenyl rings at positions C2 and C7 are in equatorial orientations relative to the 1,4-diazepane ring, as evidenced by the torsion angles N4—C3—C2—C21 of -166.89(13)° and C5—C6—C7—C71B of 163.1(4)°. nih.gov The dihedral angle between the two benzene (B151609) rings is 63.0(4)°. nih.gov One of the methyl groups at the C3 position is in an axial orientation, while the other is equatorial. nih.gov

| Atoms | Angle (°) |

|---|---|

| N4—C3—C2—C21 | -166.89(13) |

| C5—C6—C7—C71B | 163.1(4) |

| N1—C2—C3—C31 (axial methyl) | -52.76(19) |

| N1—C2—C3—C32 (equatorial methyl) | -174.79(15) |

| Benzene Ring to Benzene Ring | 63.0(4) |

| Diazepane Ring to Chlorophenyl Ring at C2 | 88.1(1) |

| Diazepane Ring to Chlorophenyl Ring at C7 | 82.7(3) |

Analysis of the displacement of atoms from a least-squares plane defined by key atoms in the ring provides a quantitative measure of the ring's conformation. For the 1,4-diazepane ring in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the displacements of the ring atoms from the plane defined by C2, C3, C6, and C7 confirm the chair conformation. nih.gov

| Atom | Displacement (Å) |

|---|---|

| N1 | -0.7164(20) |

| C2 | -0.0283(9) |

| C3 | 0.0226(7) |

| N4 | 0.9539(26) |

| C5 | 0.8620(28) |

| C6 | -0.0232(8) |

| C7 | 0.0288(9) |

The puckering parameters for the seven-membered diazepane ring have been calculated as QT = 0.721(2) Å, q2 = 0.259(2) Å, and q3 = 0.673(2) Å. iucr.orgnih.gov These parameters provide a detailed quantitative description of the ring's specific chair conformation.

In the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the chlorophenyl ring attached to the C7 position exhibits positional disorder. iucr.orgnih.gov This means that the ring occupies two slightly different orientations within the crystal lattice. The refined occupancy ratio for the two positions is 0.480(16) to 0.520(16), indicating that the two orientations are nearly equally populated. iucr.orgnih.gov The interplanar angle between these two disordered components is 12.2(4)°. iucr.org Such disorder is not uncommon in crystal structures and reflects the dynamic nature of molecules even in the solid state.

Elemental Analysis

While experimental elemental analysis data for this compound and its derivatives were not available in the reviewed literature, the theoretical elemental composition can be calculated from the molecular formula. For the well-characterized derivative, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the molecular formula is C₁₉H₂₀Cl₂N₂O. nih.gov The calculated elemental composition is presented below.

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 19 | 228.209 | 59.85% |

| Hydrogen (H) | 1.008 | 20 | 20.160 | 5.29% |

| Chlorine (Cl) | 35.453 | 2 | 70.906 | 18.60% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 7.35% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 4.20% |

| Total | 381.288 | 100.00% |

Conformational Analysis of the 1,4 Diazepan 5 One Ring System

Ring Conformations in Solution and Solid States

The seven-membered ring of 1,4-diazepan-5-one (B1224613) derivatives is not planar and adopts various puckered conformations to minimize steric and torsional strain. The most prevalent of these are the chair and boat forms.

Chair Conformation of the 1,4-Diazepane Ring

In the solid state, as determined by X-ray crystallography, and often in solution, the 1,4-diazepan-5-one ring predominantly adopts a chair conformation. nih.govnih.goviucr.orgnih.goviucr.org This is analogous to the well-studied cyclohexane (B81311) ring system, providing a relatively stable, low-energy arrangement. For instance, the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one shows the seven-membered ring in a distinct chair conformation. iucr.orgnih.goviucr.org Similarly, t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one also exhibits a chair conformation in the solid state. nih.govnih.gov The stability of the chair form is attributed to the staggering of substituents on adjacent atoms, which minimizes torsional strain.

Boat Conformation of 1,4-Diazepane Derivatives

While the chair form is common, the boat conformation is also accessible and can become the preferred form upon specific substitutions. nih.govnih.gov A notable example is the N-nitroso derivative of t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one, which adopts a boat conformation. nih.govnih.gov This alteration is driven by the steric and electronic effects of the N-nitroso group. nih.gov Additionally, certain N-ethoxycarbonyl derivatives have been observed to favor flattened boat conformations. acs.org The boat form is generally higher in energy than the chair form due to eclipsing interactions and flagpole repulsion between atoms across the ring. However, substitutions can stabilize this conformation.

Equatorial and Axial Orientations of Substituents (e.g., Methyl and Phenyl Groups)

As with cyclohexane, substituents on the 1,4-diazepan-5-one ring can occupy either equatorial or axial positions. The preferred orientation is largely dictated by steric hindrance. Bulky substituents, such as phenyl groups, generally favor the more spacious equatorial position to minimize 1,3-diaxial interactions. iucr.orgnih.gov

In the case of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the 4-chlorophenyl groups at the C2 and C7 positions both occupy equatorial positions in the chair conformation. iucr.orgnih.gov However, one of the methyl groups at the C3 position is found in an axial orientation, while the other is equatorial. iucr.orgnih.gov This highlights that the energetic preference for substituent orientation is a balance of various steric interactions within the molecule. In some instances, such as with N-nitroso-c-3,t-3-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one, the phenyl groups have been found to adopt diaxial orientations in a chair conformation. researchgate.netresearchgate.net

Puckering Parameters of the Seven-Membered Ring

The conformation of a seven-membered ring can be quantitatively described by a set of puckering parameters, as defined by Cremer and Pople. For a seven-membered ring, there are four puckering parameters: two amplitudes (q₂, q₃) and two phase angles (φ₂, φ₃). These parameters define the extent and nature of the ring's deviation from a planar state. smu.eduresearchgate.netnih.govacs.orgsmu.edu

The values of these parameters can distinguish between different conformations. For example, a perfect chair conformation has specific values for these parameters, while a boat conformation has another distinct set. For 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the puckering parameters have been determined from its crystal structure, confirming a chair conformation. iucr.orgnih.goviucr.org

Table 1: Puckering Parameters for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one

| Parameter | Value |

|---|---|

| q₂ (Å) | 0.259 (2) |

| q₃ (Å) | 0.673 (2) |

| QT (Å) | 0.721 (2) |

| φ₂(°) | -157.2 (4) |

| φ₃(°) | 5.16 (14) |

Data sourced from the crystallographic analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. iucr.orgnih.goviucr.org

Conformational Dynamics and Rotational Isomerism

The 1,4-diazepan-5-one ring system is not static but undergoes rapid conformational changes in solution. These dynamic processes can be studied using techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy.

Dynamic NMR Studies on N-Substituted Diazepanones (e.g., N-Nitroso, N-Formyl)

The introduction of substituents on the nitrogen atoms, such as N-nitroso or N-formyl groups, can introduce an additional layer of conformational complexity due to restricted rotation around the N-N or N-C(O) bond. This leads to the existence of rotational isomers (rotamers). acs.orgresearchgate.netresearchgate.net

Dynamic NMR studies have been instrumental in quantifying the energy barriers associated with these rotational processes. For example, in N-nitroso and N-formyl derivatives of c-3,t-3-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one, the energy barriers for N-NO and N-CO rotation have been determined. researchgate.netresearchgate.net These barriers provide insight into the stability of the different rotameric states and the rate of their interconversion. The N-nitroso compound was found to exist in an equilibrium between alternate chair conformations, while the N-formyl derivative preferred a flattened boat conformation. researchgate.netresearchgate.net

Table 2: Rotational Energy Barriers for N-Substituted Diazepan-5-ones

| Compound | Rotational Barrier (kJ/mol) |

|---|---|

| N-nitroso-c-3,t-3-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one | 88.7 |

| N-formyl-c-3,t-3-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one | 75.7 |

These values represent the energy required for rotation around the N-NO and N-CO bonds, respectively. researchgate.netresearchgate.net

Energy Barriers for Rotations (e.g., N-NO, N-CO)

The rotation around the N-NO and N-CO bonds in substituted 1,4-diazepan-5-ones is restricted due to the partial double bond character arising from the delocalization of the lone pair of electrons on the nitrogen atom with the adjacent carbonyl or nitroso group. This restriction gives rise to significant rotational energy barriers, which can be quantified using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy.

Studies on N-nitroso and N-formyl derivatives of r-2,c-7-diphenylhexahydro-1,4-diazepin-5-ones have determined these barriers. For the N-NO rotation, the energy barrier was found to be 88.7 kJ/mol, while the barrier for N-CO rotation in the N-formyl analogue was determined to be 75.7 kJ/mol. researchgate.net In contrast, N-1,N-4-bis(ethoxycarbonyl) derivatives exhibit much lower rotational barriers for the N-CO bond, measured at 49.9 and 58.0 kJ/mol, suggesting a faster equilibrium between rotamers at room temperature. researchgate.netresearchgate.net

| Substituent Group | Rotational Bond | Energy Barrier (kJ/mol) | Reference |

|---|---|---|---|

| N-nitroso | N-NO | 88.7 | researchgate.net |

| N-formyl | N-CO | 75.7 | researchgate.net |

| N-1,N-4-bis(ethoxycarbonyl) | N-CO | 49.9 | researchgate.netresearchgate.net |

| 58.0 |

Syn and Anti Rotamers Identification

The restricted rotation around the N-nitroso bond leads to the existence of distinct rotational isomers, known as syn and anti rotamers. These have been identified and characterized in various N-nitroso-2,7-diaryl-1,4-diazepan-5-ones using NMR spectroscopy. researchgate.netresearchgate.net The presence of these rotamers is often observed through the doubling of signals in the NMR spectra at room temperature. researchgate.net

For a series of N-nitroso-2,7-diaryl-1,4-diazepan-5-ones, the syn and anti orientations of the nitroso group exist in a conformational equilibrium. researchgate.net Spectroscopic studies have indicated an approximate syn-anti ratio of 60:40. researchgate.net The identification of each rotamer is facilitated by characteristic shifts in the ¹³C NMR spectrum. Carbons that are syn to the nitroso group experience an upfield shift of approximately 11-15 ppm compared to the precursor compound. In contrast, the carbons in the anti position show a much smaller shift of less than 1 ppm in either direction. researchgate.net A similar trend is observed in the ¹H NMR spectra, where the syn alpha-protons are more deshielded than the anti alpha-protons. researchgate.net

In solution, the conformational preference of these rotamers can vary. For instance, the syn and anti rotamers of some N-nitroso-2,7-diaryl-1,4-diazepan-5-ones exist in an equilibrium between flattened boat conformations. researchgate.net However, other derivatives, along with their syn and anti rotamers, may preferentially adopt an equilibrium between chair conformations where the aryl substituents are in an axial orientation. researchgate.net

Torsion Angles and Ring Flexibility

The seven-membered 1,4-diazepan-5-one ring is flexible and can adopt several conformations, including chair, twist-chair, flattened boat, or twist-boat forms. researchgate.net The specific conformation is influenced by the nature and position of substituents on the ring.

X-ray crystallography and NMR spectroscopy are powerful tools for elucidating the precise geometry, including the torsion angles that define the ring's shape. For example, in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the seven-membered ring adopts a chair conformation. nih.goviucr.orgiucr.org This is confirmed by its torsion angles and puckering parameters. nih.goviucr.org

| Parameter | Value | Reference |

|---|---|---|

| N4—C3—C2—C21 | −166.89 (13)° | iucr.orgiucr.org |

| C5—C6—C7—C71B | 163.1 (4)° | iucr.orgiucr.org |

| N1—C2—C3—C31 (Axial Methyl) | −52.76 (19)° | iucr.org |

| N1—C2—C3—C32 (Equatorial Methyl) | −174.79 (15)° | iucr.org |

| Puckering Parameter (QT) | 0.721 (2) Å | nih.goviucr.org |

| Puckering Parameter (q2) | 0.259 (2) Å | nih.goviucr.org |

| Puckering Parameter (q3) | 0.673 (2) Å | nih.goviucr.org |

Based on a thorough review of the available search results, detailed computational and theoretical studies focusing specifically on the chemical compound 1,3-Dimethyl-1,4-diazepan-5-one are not present. The provided search results primarily discuss computational analyses of other derivatives of the 1,4-diazepan-5-one core structure, most notably 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one.

Information regarding Density Functional Theory (DFT) calculations, geometry optimization, basis set selection, HOMO-LUMO energies, chemical reactivity parameters, and Molecular Electrostatic Potential Surfaces is detailed for these other, more complex derivatives. However, due to significant differences in molecular structure, these findings cannot be accurately extrapolated to this compound.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the user's specific outline for the compound "this compound" based on the provided search information.

Computational Chemistry and Theoretical Studies

Intermolecular Interactions and Crystal Packing Analysis of a 1,3-Dimethyl-1,4-diazepan-5-one Derivative

The stability and crystalline architecture of diazepanone derivatives are significantly influenced by a network of non-covalent interactions. Computational methods, particularly Hirshfeld surface analysis and associated 2D-fingerprint plots, provide profound insights into the nature and contribution of these interactions in the crystal packing of compounds such as 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, a structurally related analogue of this compound.

Hirshfeld Surface Analysis and 2D-Fingerprint Plots

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. nih.gov For the aforementioned diazepanone derivative, the analysis indicates that the most significant contributions to the crystal packing are from H⋯H contacts, accounting for a substantial portion of the interactions. This is followed by Cl⋯H/H⋯Cl, H⋯C/C⋯H, H⋯O/O⋯H, and C⋯Cl/Cl⋯C interactions, each contributing to the stability of the crystal structure. nih.gov

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H⋯H | 45.6 |

| Cl⋯H/H⋯Cl | 23.8 |

| H⋯C/C⋯H | 12.6 |

| H⋯O/O⋯H | 8.7 |

| C⋯Cl/Cl⋯C | 7.1 |

Hydrogen Bonding Interactions (N-H⋯O, C-H⋯O)

Hydrogen bonds play a crucial role in defining the supramolecular architecture of many organic compounds. In the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, both conventional N-H⋯O and weaker C-H⋯O hydrogen bonds are observed. nih.goviucr.orgiucr.org The N-H⋯O interactions are particularly significant, leading to the formation of dimeric structures. iucr.orgiucr.org These interactions are visualized as intense red spots on the Hirshfeld surface, indicating their strength and proximity. nih.gov The C-H⋯O interactions, while weaker, further contribute to the stabilization of the crystal packing. iucr.orgiucr.org

Dispersion vs. Electrostatic Energy Contributions to Crystal Packing

Analysis of the interaction energies within the crystal lattice of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one reveals the dominant forces governing its packing. nih.gov Computational studies have shown that dispersion energy is the major contributor to the stabilization of the crystal structure, being greater than the electrostatic energy component. nih.goviucr.orgiucr.org This indicates that van der Waals forces play a more significant role than electrostatic interactions in the packing of these molecules. nih.gov

Dimer Formation Motifs (e.g., R²₂(8) graph-set)

The strong intermolecular N-H⋯O hydrogen bonds in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one lead to the formation of distinct supramolecular motifs. Specifically, the compound exists as a dimer exhibiting an R²₂(8) graph-set motif. nih.goviucr.orgiucr.org This notation describes a ring formed by two donor (D) and two acceptor (A) atoms, with the subscript indicating the number of atoms in the ring and the superscript indicating the number of hydrogen bonds. The R²₂(8) motif is a common and stable arrangement in crystal structures stabilized by hydrogen bonds. nih.gov

Reaction Mechanisms in Diazepanone Synthesis and Transformation

Mechanistic Pathways of Cyclization Reactions

The construction of the 1,3-Dimethyl-1,4-diazepan-5-one core primarily relies on cyclization reactions that form the seven-membered ring. A common strategy involves the condensation of a 1,2-diamine precursor, in this case, N,N'-dimethylethylenediamine, with a suitable three-carbon electrophilic building block.

One plausible mechanistic pathway is an intramolecular cyclization. For instance, a linear precursor containing both the diamine moiety and a carboxylic acid or ester function can be induced to cyclize, forming the amide bond of the diazepanone ring. This lactamization can be mediated by coupling agents or proceed via thermal condensation.

Another significant pathway is the domino reaction, which combines multiple transformations in a single synthetic operation. A notable example is the aza-Michael/SN2 cyclization. researchgate.net In a hypothetical synthesis of this compound, N,N'-dimethylethylenediamine could react with an α,β-unsaturated ester bearing a leaving group at the γ-position. The reaction would initiate with a Michael addition of one of the secondary amines to the electron-deficient alkene. This would be followed by an intramolecular nucleophilic substitution (SN2) where the second amine displaces the leaving group, thereby closing the seven-membered ring.

Furthermore, syntheses of related diazepanone cores, such as those in liposidomycin antibiotics, have been achieved through various multistep sequences. acs.orgresearchgate.netacs.orgnih.gov These often involve the reductive amination of an aldehyde with a concomitant intramolecular opening of an epoxide by the newly formed amine, leading to the diazepanone system. acs.org For example, a precursor containing an aldehyde and an epoxide can react with methylamine (B109427) to form an intermediate that cyclizes to the diazepanone core. acs.org Similarly, the Mitsunobu reaction has been employed to construct the 1,4-diazepanone core in the synthesis of complex natural products. acs.orgresearchgate.net

Radical Migration Mechanisms in Ring Expansion

Ring expansion reactions provide a powerful alternative to direct cyclization for forming medium-sized rings, often overcoming unfavorable kinetics. nih.gov Radical migration mechanisms, in particular, offer unique pathways for expanding smaller rings into the diazepanone framework.

A general strategy involves a radical-triggered 1,4- or 1,5-aryl migration/ring expansion sequence. nih.gov This process can be initiated by the radical azidation, trifluoromethylation, or phosphonylation of an unactivated alkene in a precursor molecule. nih.gov For instance, a five- or six-membered cyclic ketone containing an appropriately positioned alkene and an aryl group could serve as a precursor. The addition of a radical to the alkene would generate a new radical intermediate. This intermediate could then undergo a ring-expanding rearrangement, driven by the formation of a more stable radical (e.g., a neutral ketyl radical), to yield an eight- to eleven-membered ring. nih.govrsc.org While not specifically documented for this compound, this methodology demonstrates the potential for radical-mediated ring expansion in synthesizing complex cyclic ketones.

Photochemical methods also enable skeletal enlargement. Photoinitiated single-atom skeletal editing of pyridines has been shown to produce 1,2-diazepines. researchgate.net This reaction proceeds through rearrangement into a diazonorcaradiene intermediate, which then undergoes fragmentation and dearomatization to yield the seven-membered ring. researchgate.net Another approach involves the base-promoted ring expansion of 3-aminoquinoline-2,4-diones, which rearrange to form 1,4-benzodiazepine-2,5-diones. researchgate.net These examples highlight the potential of rearrangement and expansion reactions, including those involving radical intermediates, to access diazepine (B8756704) and diazepanone scaffolds.

Catalytic Effects on Reaction Pathways (e.g., Hypervalent Iodine, Transition Metals, Heterogeneous Catalysts)

Catalysis plays a pivotal role in the synthesis of diazepanones and related heterocycles, often enabling efficient and selective bond formations under mild conditions.

Hypervalent Iodine Reagents: Hypervalent iodine(III) reagents, such as phenyliodonium (B1259483) diacetate (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), are powerful oxidants that can mediate the synthesis of diazepinones. researchgate.netchim.itnih.gov These reagents facilitate oxidative C-N bond formation. thieme-connect.com The mechanism often involves the reaction of the hypervalent iodine compound with an N-alkoxyamide, which generates a stabilized nitrenium ion intermediate. thieme-connect.com This electrophilic intermediate can then undergo an intramolecular aromatic cyclization to form the diazepinone ring system. researchgate.netthieme-connect.com This methodology has been successfully applied to the synthesis of 1,4-benzodiazepinones from 2-(arylamino)benzamides. thieme-connect.com

Transition Metals: Transition metal catalysis offers a versatile toolkit for constructing diazepanone rings.

Palladium: Palladium-catalyzed decarboxylative asymmetric allylic alkylation has been used to synthesize enantioenriched gem-disubstituted 1,4-diazepan-5-ones with high yields and enantioselectivity. nih.gov This reaction demonstrates excellent functional group tolerance. nih.gov

Copper: Copper-catalyzed intramolecular amidation of a vinyl iodide has been employed as a key step in constructing the 1,4-diazepin-2-one core of CPZEN-45, a nucleoside antibiotic. researchgate.net

Tungsten and Molybdenum: Carbonylative reactions catalyzed by transition metals like tungsten hexacarbonyl (W(CO)6) or molybdenum hexacarbonyl (Mo(CO)6) represent an atom-efficient method for producing carbonyl-containing compounds, including diazepanones. researchgate.net

Heterogeneous Catalysts: Heterogeneous catalysts are advantageous due to their ease of separation and reusability, aligning with the principles of green chemistry. rsc.orgsciforum.net Various solid catalysts have been shown to be effective in the synthesis of benzodiazepines, which are structurally related to diazepanones. These reactions typically involve the condensation of o-phenylenediamines with ketones or aldehydes.

ZnS Nanoparticles: Zinc sulfide (B99878) nanoparticles have been used as an efficient and recyclable heterogeneous catalyst for the one-pot synthesis of 1,5-benzodiazepine derivatives. rsc.org

Zinc Montmorillonite: This clay-based catalyst has been used for the synthesis of 2,3-dihydro-1H-1,5-benzodiazepines at room temperature and can be reused multiple times. researchgate.net

Silica Sulfuric Acid (SiO2/H2SO4): This solid acid has been employed as an efficient catalyst for the solvent-free synthesis of 1,5-benzodiazepines, often accelerated by microwave irradiation. brieflands.com

BaTi0.85Zr0.15O3 (BTZ): This perovskite-type material has been developed as a reusable and efficient heterogeneous catalyst for the synthesis of 1,5-benzodiazepines under solvent-free conditions. kashanu.ac.ir

Interactive Table: Catalytic Systems in Diazepanone and Benzodiazepine Synthesis

| Catalyst Type | Specific Catalyst | Reactants (Example) | Product Type | Key Features | References |

| Hypervalent Iodine | PIDA | 2-(Arylamino)benzamides | 1,4-Benzodiazepinones | Transition-metal-free, oxidative C-N bond formation via nitrenium ion. | thieme-connect.com |

| PIFA | N-Acyl amine precursors | Benzo- and heterocycle-fused 1,4-diazepines | Forms N-acylnitrenium intermediate for intramolecular trapping. | researchgate.net | |

| Transition Metal | Palladium complexes | 1,4-Diazepan-5-ones | gem-Disubstituted diazepanones | Asymmetric allylic alkylation, high enantioselectivity. | nih.gov |

| Copper complexes | Vinyl iodide precursors | 1,4-Diazepin-2-one core | Intramolecular amidation. | researchgate.net | |

| W(CO)6 | Alkenylamides | Fused N-heterocycles | Carbonylative cyclization. | researchgate.net | |

| Heterogeneous | ZnS nanoparticles | o-Phenylenediamine, dimedone, aldehydes | 4-Substituted-1,5-benzodiazepines | Recyclable, high yields, short reaction times. | rsc.org |

| Zinc montmorillonite | o-Phenylenediamines, ketones | 2,3-Dihydro-1H-1,5-benzodiazepines | Reusable, room temperature conditions. | researchgate.net | |

| SiO2/H2SO4 | o-Phenylenediamines, carbonyl compounds | 1,5-Benzodiazepines | Solvent-free, microwave-assisted. | brieflands.com |

Thermodynamic and Kinetic Considerations in Medium-Sized Ring Formation

The synthesis of medium-sized rings, such as the seven-membered this compound, is notoriously challenging due to both thermodynamic and kinetic barriers. rsc.orgnih.gov

Thermodynamic Factors: Medium-sized rings are enthalpically disfavored due to significant ring strain. This strain arises from several factors:

Bond Angle Distortion (Baeyer Strain): Deviation of bond angles from their ideal values.

Bond Opposition Forces (Pitzer Strain): Unfavorable eclipsing interactions between adjacent atoms.

Transannular Interactions: Steric repulsion between atoms across the ring from one another. This is a particularly destabilizing factor in medium-sized rings that cannot be easily avoided without introducing severe torsional and bond angle strain. caltech.edu

The conversion of a smaller, more stable ring into a medium-sized ring is often thermodynamically "uphill." rsc.orgnih.gov Therefore, for a ring expansion to be successful, the reaction must be designed with a strong thermodynamic driving force to compensate for the increased ring strain. rsc.orgnih.gov This can be achieved, for example, by the formation of a very stable functional group or the release of a charge, as seen in the ring expansion of an acyl ammonium (B1175870) ion intermediate. rsc.orgnih.gov

Kinetic Factors: Kinetically, the formation of medium-sized rings via direct cyclization of a linear precursor is challenging. The probability of the two reactive ends of a flexible chain meeting to form a ring decreases as the chain length increases, leading to a significant entropic penalty. nih.govcaltech.edu This high entropic cost results in a high activation energy for the cyclization process.

Ring expansion reactions can circumvent these kinetic hurdles. rsc.orgnih.gov The starting material for a ring expansion is already cyclic, so the entropic cost of bringing the reactive ends together has already been paid. The reaction then proceeds through a more ordered, ring-like transition state, which is kinetically more favorable than the transition state for the cyclization of a long, acyclic chain. caltech.eduresearchgate.net The choice between direct cyclization and ring expansion is therefore a critical strategic decision in the synthesis of molecules like this compound.

1,3 Dimethyl 1,4 Diazepan 5 One As a Molecular Scaffold in Advanced Synthetic Endeavors

Design and Synthesis of Conformationally Constrained Diazepanone Scaffolds

The design of conformationally restricted molecules is a key strategy for enhancing the potency and selectivity of bioactive compounds. niscpr.res.in The 1,4-diazepan-5-one (B1224613) scaffold is an attractive starting point due to the synthetic accessibility of its seven-membered ring. Research has focused on introducing substituents and employing advanced catalytic methods to control the ring's conformation and create stereochemically complex structures.

Recent studies have detailed the synthesis and conformational analysis of various substituted 1,4-diazepan-5-ones. For instance, the synthesis of 2,7-bis(4-chlorophenyl)-1,3-dimethyl-1,4-diazepan-5-one and its 3,3-dimethyl analogue has been reported. researchgate.netiucr.org X-ray crystallographic analysis of these compounds revealed that the seven-membered diazepane ring consistently adopts a chair conformation. researchgate.netiucr.orgresearchgate.net In these structures, bulky substituents like the 4-chlorophenyl groups tend to occupy equatorial positions to minimize steric strain. iucr.orgresearchgate.net The methyl groups at the C3 position can adopt either axial or equatorial orientations, influencing the local geometry of the scaffold. iucr.org

Another approach to creating constrained diazepanone scaffolds involves the synthesis of trisubstituted 1,4-diazepin-3-one-based dipeptidomimetics. acs.orgnih.gov These structures are designed to mimic the turns of peptides and can be incorporated into larger bioactive molecules. One synthetic route begins with the reductive alkylation of an amino acid ester, such as tert-butyl alaninate (B8444949), with an N-protected amino aldehyde. Subsequent acylation, deprotection, and cyclization mediated by a peptide coupling agent yield the desired conformationally constrained diazepinone ring. acs.orgnih.gov These synthetic strategies are versatile, allowing for the introduction of various side chains and chiral centers. acs.org

More advanced and highly selective methods have also been developed. Palladium-catalyzed decarboxylative asymmetric allylic alkylation has been successfully used to synthesize enantioenriched gem-disubstituted 1,4-diazepan-5-ones. nih.gov This reaction creates an all-carbon quaternary stereocenter on the diazepane ring with high yields (up to >99%) and excellent enantioselectivity (up to 95% ee). nih.gov The success of this transformation is highly dependent on the choice of ligand and a nonpolar solvent, which proved crucial for achieving high enantioselectivity. nih.gov

Classical rearrangement reactions also provide a pathway to these scaffolds. The Schmidt rearrangement of a 1,3-dimethyl-2,6-diphenyl-4-piperidone oxime using sodium azide (B81097) in the presence of a strong acid leads to the formation of a 1,4-dimethyl-3,7-diphenyl-1,4-diazepan-5-one. niscpr.res.in This method demonstrates the expansion of a six-membered ring into the seven-membered diazepanone system. niscpr.res.in

Table 1: Synthesis and Properties of Conformationally Constrained Diazepanone Scaffolds

| Compound Name | Synthetic Method | Key Conformational Feature | Reference(s) |

|---|---|---|---|

| 2,7-Bis(4-chlorophenyl)-1,3-dimethyl-1,4-diazepan-5-one | Condensation and cyclization | Chair conformation | researchgate.net |

| 2,7-Bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | Condensation and cyclization | Chair conformation with equatorial phenyl groups | iucr.orgresearchgate.net |

| Trisubstituted 1,2,5-hexahydro-3-oxo-1H-1,4-diazepine | Reductive alkylation followed by cyclization | Constrained seven-membered dipeptidomimetic ring | acs.orgnih.gov |

| gem-Disubstituted 1,4-diazepan-5-ones | Palladium-catalyzed asymmetric allylic alkylation | Enantioenriched all-carbon quaternary stereocenter | nih.gov |

| 1,4-Dimethyl-3,7-diphenyl-1,4-diazepan-5-one | Schmidt rearrangement of a piperidone oxime | Ring expansion product | niscpr.res.in |

Development of Novel Heterocyclic Systems utilizing Diazepanone Intermediates

The 1,4-diazepan-5-one core is not only a target scaffold but also a versatile intermediate for the synthesis of more complex, fused heterocyclic systems. The functional groups inherent to the diazepanone ring—specifically the lactam moiety—provide reactive handles for further chemical transformations and cyclization reactions.

A notable application is the synthesis of fused pyrazole (B372694) derivatives. A general and regioselective strategy has been developed for synthesizing tetrahydro-4H-pyrazolo[1,5-a] researchgate.netacs.orgdiazepin-4-one derivatives. dntb.gov.uaresearchgate.net This approach involves the initial synthesis of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates. These intermediates are then treated with amines, leading to the opening of the oxirane ring and a subsequent direct cyclization to yield the target fused diazepinone system. dntb.gov.uaresearchgate.net This methodology has been extended to create other fused systems, such as tetrahydro researchgate.netacs.orgdiazepino[1,2-a]indol-1-ones. dntb.gov.ua

The utility of diazepanone scaffolds in constructing pharmaceutically relevant molecules is exemplified by the synthesis of an analogue of Suvorexant, an FDA-approved drug. nih.gov Using the palladium-catalyzed methodology to create a gem-disubstituted diazepanone, chemists were able to rapidly synthesize an analogue of the drug that features an all-carbon quaternary stereocenter. This demonstrates how the incorporation of stereochemically complex diazepane units can be used to generate new agents with potentially novel biological properties. nih.gov

The versatility of precursors that lead to diazepanones can also be exploited to generate a variety of heterocyclic systems. For example, the same 1,3-dimethyl-2,6-diphenyl-4-piperidone used to synthesize a diazepanone via the Schmidt rearrangement can also undergo a Baeyer-Villiger reaction. niscpr.res.in Treatment with ceric ammonium (B1175870) sulfate (B86663) results in the insertion of an oxygen atom, forming a 2,4-dimethyl-cis-3,5-diphenyl- researchgate.netacs.org-oxazepan-7-one instead of a diazepanone. niscpr.res.in This highlights how a single precursor can be a divergent point for accessing different seven-membered heterocyclic rings. Furthermore, the same piperidone can be used to construct other fused systems like thiazolopyridines and pyridopyrimidones. niscpr.res.in

The development of bicyclic 1,4-diazepenones is another area of active research, with various fused systems being targeted for their potential therapeutic uses, as indicated by recent patent literature. google.com

Table 2: Novel Heterocyclic Systems Derived from Diazepanone Intermediates or Precursors

| Resulting Heterocyclic System | Precursor/Intermediate | Transformation | Reference(s) |

|---|---|---|---|

| Tetrahydro-4H-pyrazolo[1,5-a] researchgate.netacs.orgdiazepin-4-one | Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate | Ring-opening and intramolecular cyclization | dntb.gov.uaresearchgate.net |

| gem-Disubstituted Suvorexant Analogue | gem-Disubstituted 1,4-diazepan-5-one | Nucleophilic aromatic substitution and amide coupling | nih.gov |

| 2,4-Dimethyl-cis-3,5-diphenyl- researchgate.netacs.org-oxazepan-7-one | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | Baeyer-Villiger reaction | niscpr.res.in |

| Bicyclic 1,4-diazepenones | Various diazepanone scaffolds | Further cyclization/fusion reactions | google.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,3-Dimethyl-1,4-diazepan-5-one |

| 2,7-Bis(4-chlorophenyl)-1,3-dimethyl-1,4-diazepan-5-one |

| 2,7-Bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one |

| Trisubstituted 1,2,5-hexahydro-3-oxo-1H-1,4-diazepine |

| tert-Butyl alaninate |

| Suvorexant |

| 1,3-Dimethyl-2,6-diphenyl-4-piperidone |

| 1,4-Dimethyl-3,7-diphenyl-1,4-diazepan-5-one |

| Tetrahydro-4H-pyrazolo[1,5-a] researchgate.netacs.orgdiazepin-4-one |

| Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate |

| Tetrahydro researchgate.netacs.orgdiazepino[1,2-a]indol-1-one |

| 2,4-Dimethyl-cis-3,5-diphenyl- researchgate.netacs.org-oxazepan-7-one |

| Thiazolopyridine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.